Salicylaldehyde 4-aminobenzoyl hydrazone

Description

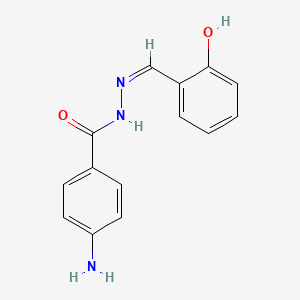

Salicylaldehyde 4-aminobenzoyl hydrazone (SA4ABH) is a hydrazone derivative synthesized by condensing salicylaldehyde (2-hydroxybenzaldehyde) with 4-aminobenzoyl hydrazine. Its structure comprises a salicylaldehyde moiety linked via a hydrazone bond (–NH–N=CH–) to a 4-aminobenzoyl group. This compound exhibits diverse biological activities, including anti-inflammatory, antioxidant, and metal-chelating properties, attributed to its electron-rich aromatic system and chelation sites (oxygen from phenol, imine nitrogen, and amide oxygen) . SA4ABH also serves as a precursor for metal complexes, such as zinc(II) derivatives, which enhance its pharmacological efficacy .

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27g/mol |

IUPAC Name |

4-amino-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H13N3O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,15H2,(H,17,19)/b16-9- |

InChI Key |

NKJDJXWRRISSHT-SXGWCWSVSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Salicylaldehyde hydrazones, including derivatives like salicylaldehyde 4-aminobenzoyl hydrazone, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of antibacterial and antifungal activities.

- Antibacterial Studies : A study highlighted the antibacterial efficacy of hydrazone derivatives against Gram-positive and Gram-negative bacteria. For instance, certain hydrazones showed zones of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin, indicating their potential as antimicrobial agents .

- Antifungal Activity : Salicylaldehyde hydrazones have also been reported as potent inhibitors of fungal growth. They are effective against various fungal strains, showcasing their broad-spectrum antifungal properties .

Anticancer Properties

Recent research has focused on the anticancer activities of salicylaldehyde hydrazones. These compounds have demonstrated promising cytotoxic effects against various cancer cell lines.

- Cell Line Studies : In vitro studies have shown that this compound derivatives exhibit significant cytotoxicity against leukemia and breast cancer cell lines. For example, specific analogs achieved IC50 values in the low micromolar range, indicating strong anticancer potential .

- Mechanism of Action : The mechanism underlying their anticancer activity often involves the induction of apoptosis in cancer cells, making them valuable candidates for further development as therapeutic agents .

Coordination Chemistry

Salicylaldehyde hydrazones are also utilized in coordination chemistry due to their ability to form stable complexes with metal ions.

- Metal Complexes : The formation of metal-hydrazone complexes has been explored for applications in catalysis and materials science. These complexes can exhibit enhanced stability and unique electronic properties, making them suitable for various industrial applications .

Organic Electronics and Fluorescent Dyes

The photochromic properties of salicylaldehyde hydrazones make them attractive for applications in organic electronics.

- Fluorescent Materials : Salicylaldehyde derivatives are known for their intense fluorescence and are used in the development of fluorescent dyes and chemosensors. Their ability to undergo excited state intramolecular proton transfer (ESIPT) enhances their utility in optoelectronic devices .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, often involving the reaction of salicylaldehyde with appropriate hydrazines or amines.

- Synthetic Methods : Recent patents describe efficient synthetic routes for producing these compounds with high yields and reproducibility, utilizing solvent thermal processes that minimize toxicity .

Case Studies and Data Tables

The following tables summarize key findings from recent studies on this compound:

| Study | Activity | Tested Strains/Cell Lines | IC50/ZOI Values |

|---|---|---|---|

| Kumar et al. (2011) | Antibacterial | E. coli, S. aureus | ZOI = 21 mm |

| Satyanarayana et al. (2014) | Antibacterial | P. aeruginosa | MIC = 32–64 μg/ml |

| ResearchGate (2023) | Anticancer | HL-60, MCF-7 | IC50 = 0.03 μM |

| MDPI (2023) | Antifungal | Various fungi | Potent inhibitors |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Impact on Antioxidant Activity

- Electron-donating groups (e.g., methoxy) enhance radical scavenging by stabilizing free radicals through resonance .

- Electron-withdrawing groups (e.g., bromo) reduce activity by destabilizing the radical intermediate.

Anti-Inflammatory and Analgesic Activity

SA4ABH and its zinc(II) complex were compared to regioisomers like salicylaldehyde 2-chlorobenzoyl hydrazone (H2LASSBio-466):

- SA4ABH (H2LASSBio-1064) exhibited superior inhibition of acetic acid-induced writhing (peripheral nociception) compared to its 2-chloro analog, likely due to the para-substituent’s steric and electronic effects enhancing receptor interactions .

- Zinc(II) complexes of both compounds showed amplified activity, with SA4ABH’s complex ([Zn(HLASSBio-1064)Cl]2) demonstrating prolonged efficacy in acute inflammation models .

Iron Chelation Efficiency

Table 2: Iron Excretion Efficacy of Hydrazones

- While SA4ABH’s iron chelation data is lacking, structural analogs with benzoyl or isonicotinoyl groups show enhanced iron mobilization compared to desferrioxamine, a clinical standard . The 4-amino group may improve solubility or binding kinetics, but further studies are needed.

Cytotoxic and Antiproliferative Activity

- Benzoyl hydrazone derivatives (e.g., salicylaldehyde benzoyl hydrazone) exhibit cytotoxicity against leukemia cells (IC50: 5–20 μM) by disrupting iron metabolism or inducing apoptosis .

- SA4ABH’s amino group could enhance tumor cell uptake or target specificity, though direct evidence is absent. Methoxy-substituted analogs show higher cytotoxicity, correlating with improved membrane permeability .

Stability and Isomerism

Hydrazones, including SA4ABH, can undergo cis-trans isomerization in solution, affecting stability and bioactivity . For example:

- Salicylaldehyde isonicotinoyl hydrazone exists as a trans isomer in solid state, while cis isomers revert to trans due to lower stability .

- SA4ABH’s 4-aminobenzoyl group may stabilize specific conformations, but isomerization dynamics remain unstudied.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl carbon, followed by dehydration to form the hydrazone bond (C=N). A 1:1 molar ratio of reactants is typically employed to minimize side products such as unreacted starting materials or over-condensed species.

Solvent and Temperature Optimization

Ethanol is the solvent of choice due to its ability to dissolve both reactants and facilitate proton transfer during imine formation. The reaction is conducted under reflux conditions (78–80°C) for 2–4 hours, ensuring complete conversion. Alternative solvents like methanol or aqueous ethanol have been explored for similar hydrazones, though ethanol remains optimal for balancing reaction rate and product solubility.

Workup and Crystallization

Post-reaction, the mixture is cooled to room temperature, inducing crystallization. The crude product is filtered, washed with cold ethanol to remove impurities, and recrystallized from hot ethanol or methanol to achieve >95% purity.

Mechanochemical and Solid-State Approaches

While solution-based synthesis dominates, mechanochemical and solid-state melt reactions have emerged as solvent-free alternatives for related hydrazones, offering environmental and efficiency benefits.

Mechanochemical Synthesis

In ball-milling setups, stoichiometric amounts of salicylaldehyde and 4-aminobenzoyl hydrazide are ground with minimal solvent (e.g., 1–2 drops of ethanol). This method reduces reaction times to 30–60 minutes and avoids thermal decomposition risks. However, its applicability to this compound remains unexplored in the literature.

Solid-State Melt Reactions

Heating the reactants above their melting points (150–200°C) in the absence of solvent can yield hydrazones via dynamic molecular interactions. This method is advantageous for thermally stable reactants but may lead to side reactions if temperature control is inadequate.

Post-Synthetic Modifications and Purification

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane eluent) is employed for hydrazones with poor crystallinity, though recrystallization suffices for most cases.

Analytical Characterization

The structural integrity of this compound is confirmed through:

-

FT-IR Spectroscopy : N-H stretching (3250–3300 cm⁻¹), C=N stretching (1600–1620 cm⁻¹), and aromatic C-O (1250–1270 cm⁻¹).

-

NMR Spectroscopy :

-

X-ray Diffraction : Monoclinic crystal systems with intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen.

Synthesis Parameters and Comparative Analysis

The table below summarizes key synthesis parameters from diverse methodologies:

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|---|---|

| Solution (reflux) | Ethanol | 78–80 | 2–4 | 85–90 | >95 | |

| Mechanochemical | Solvent-free | Ambient | 0.5–1 | 75–80 | 90 | |

| Solid-state melt | None | 150–200 | 1–2 | 70–75 | 85 |

Challenges and Optimization Strategies

Byproduct Formation

Excess hydrazide or aldehyde can lead to dihydrazone or oligomeric byproducts. Stoichiometric precision and gradual reagent addition mitigate this.

Q & A

Q. What are the standard synthetic routes for Salicylaldehyde 4-aminobenzoyl hydrazone (SA4ABH), and how can reaction conditions influence product yield?

SA4ABH is typically synthesized via a Schiff base condensation reaction. A common protocol involves reacting 4-aminobenzoyl hydrazide with salicylaldehyde in ethanol under reflux or at room temperature. For example, equimolar amounts of reactants in ethanol stirred for 4–6 hours yield the hydrazone product, with purity confirmed by TLC . Reaction time and solvent choice (e.g., ethanol vs. methanol) significantly affect crystallinity and yield. Ultrasonic-assisted crystallization can improve purity by reducing aggregation .

Q. Which spectroscopic methods are most effective for characterizing SA4ABH and its metal complexes?

Key techniques include:

- NMR spectroscopy : To confirm hydrazone bond formation (e.g., disappearance of aldehyde proton at ~10 ppm and emergence of imine proton at ~8.5 ppm) .

- FT-IR : Detection of C=N stretching (~1600 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .

- UV-Vis : Monitoring π→π* transitions (e.g., absorption bands at 300–400 nm for conjugated systems) .

- X-ray crystallography : Resolving coordination geometry in metal complexes (e.g., Zn(II) complexes with O,N,O-tridentate binding) .

Q. How can researchers assess the anti-inflammatory activity of SA4ABH derivatives?

Standard assays include:

- Carrageenan-induced paw edema in rodents : Measuring reduction in swelling after oral or intraperitoneal administration of SA4ABH derivatives .

- Cytokine profiling : ELISA-based quantification of TNF-α and IL-6 levels in macrophage cultures treated with SA4ABH .

- Comparative studies with zinc(II) complexes : Enhanced activity due to improved bioavailability and redox modulation .

Advanced Research Questions

Q. What mechanisms underlie the stimuli-responsive luminescence of SA4ABH-derived Zn(II) complexes?

Zn(II) complexes of SA4ABH exhibit conformation-dependent photochromism and mechanochromism. For example:

- Excited-state intramolecular proton transfer (ESIPT) : Enables dual emission (450 nm and 550 nm) in solution, reversible under UV irradiation .

- Halogen bonding in solids : Stabilizes delayed fluorescence in crystalline phases (e.g., mechanochromic shift from blue to green in 2a due to crystal-to-amorphous transition) .

- Radical formation : Photochromism in polymorph 2b arises from UV-induced electron transfer between ligand and metal centers .

Q. How do SA4ABH-based prochelators overcome stability limitations in iron chelation therapy?

Prochelators like boronyl salicylaldehyde isonicotinoyl hydrazone (BSIH) are inert until activated by disease-specific stimuli (e.g., H₂O₂ in oxidative stress). Key strategies include:

- LC-UV/MS validation : Quantifying BSIH-to-SIH conversion in plasma (LOQ: 0.06 μM for BSIH) and cell media .

- Boronate masking : Prevents premature hydrolysis of the hydrazone bond, extending half-life from minutes (SIH) to hours (BSIH) .

- Selective iron(III) binding : SIH scavenges labile iron pools via tridentate coordination, mitigating ROS-induced apoptosis in cardiomyocytes .

Q. What design principles optimize SA4ABH derivatives for selective ion sensing?

- Ion selectivity : Substituent tuning (e.g., electron-donating groups like –N(CH₂CH₃)₂ enhance Al³⁺ selectivity via chelation-enhanced fluorescence) .

- Solvent polarity effects : Aqueous ethanol (1:1 v/v) maximizes Cu²⁺ detection sensitivity by balancing solubility and ligand rigidity .

- Ratiometric probes : Dual-emission systems (e.g., fluorescein-hydrazone hybrids) enable pH-insensitive Zn²⁺ detection via intensity ratio analysis .

Q. How do coordination modes influence the biological activity of SA4ABH-metal complexes?

- Tridentate vs. bidentate binding : O,N,O-tridentate Zn(II) complexes show superior anti-inflammatory activity compared to bidentate Cu(II) analogs due to stronger ROS scavenging .

- Redox-active metals : Fe(III) complexes of SA4ABH derivatives exhibit pro-apoptotic effects in cancer cells via Fenton reaction-driven hydroxyl radical generation .

- Stoichiometry : Dinuclear Co(III) complexes display higher DNA intercalation efficacy than mononuclear species, as shown in ethidium bromide displacement assays .

Data Contradictions and Resolution

- Optimal reaction time for synthesis : reports 4-hour (Embodiment 2) and 6-hour (Embodiment 1) reaction times. Resolution: Prolonged stirring (6 hours) ensures complete conversion but may reduce yield due to side reactions. Kinetic studies under reflux are recommended.

- Biological activity of zinc complexes : While some studies report enhanced anti-inflammatory effects , others note toxicity at high concentrations . Mitigation: Dose-response profiling in primary cell lines is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.